N-(3-(4-bromophenoxy)propyl)cyclopropanamine

説明

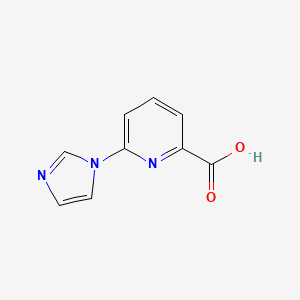

Molecular Structure Analysis

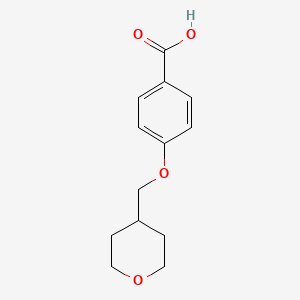

The molecular structure of N-(3-(4-bromophenoxy)propyl)cyclopropanamine consists of a cyclopropane ring attached to a propyl chain, which is further connected to a bromophenoxy group. The InChI code for a similar compound is provided , which might give some insights into its structure.Physical And Chemical Properties Analysis

The physical and chemical properties of N-(3-(4-bromophenoxy)propyl)cyclopropanamine are not fully detailed in the retrieved data. It is known that it has a molecular weight of 270.17 g/mol. More specific properties like melting point, boiling point, and density would require further experimental determination .科学的研究の応用

Antiulcer Activity

This compound has been studied for its potential in treating ulcers. It exhibits properties that could make it a candidate for antiulcer medication, particularly due to its cytoprotective action . The compound’s structure is similar to that of other cage compounds like cubane and homocubane, which have shown potent antiulcer activity with good cytoprotective ability in animal models .

Cytoprotective Agent

The cytoprotective properties of N-(3-(4-bromophenoxy)propyl)cyclopropanamine suggest its use as a protective agent against cellular damage in the gastrointestinal tract. This could be particularly useful in conditions where the mucosal lining is exposed to irritants or harmful substances .

H2-Receptor Antagonist Potency

In vitro studies indicate that this compound has H2-receptor antagonist potency comparable to ranitidine . This suggests its potential application in reducing acid secretion in the stomach, which is beneficial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Synthesis of Highly Strained Cage Compounds

The synthesis process of N-(3-(4-bromophenoxy)propyl)cyclopropanamine involves the creation of highly strained cage compounds. These compounds have unique structural features that could be of interest in materials science for creating new types of polymers or other advanced materials .

Potential H2-Receptor Antagonist

While the compound has shown H2-receptor antagonist potency in vitro, it did not inhibit histamine-stimulated acid secretion in vivo in the gastric fistula rat model when orally administered . This suggests a potential selective action that could be further researched for targeted therapies.

Structure-Activity Relationship Studies

The compound’s structure allows for the exploration of structure-activity relationships (SAR). Understanding the SAR can help in the design of more effective drugs with fewer side effects by identifying which parts of the molecule are critical for its activity .

Safety and Hazards

特性

IUPAC Name |

N-[3-(4-bromophenoxy)propyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-10-2-6-12(7-3-10)15-9-1-8-14-11-4-5-11/h2-3,6-7,11,14H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCOUGAEHQUTNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCCOC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-bromophenoxy)propyl]cyclopropanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1386518.png)

![[6-(2-Aziridin-1-ylethoxy)pyridin-3-yl]methylamine](/img/structure/B1386520.png)

![{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1386528.png)

![[4-(4-Ethylphenoxy)phenyl]methanol](/img/structure/B1386531.png)

![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)